

Spectroscopic Profile of 6-Bromo-2,3-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromo-2,3-difluorophenol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2,3-difluorophenol** (CAS No: 186590-23-8), a key intermediate in the synthesis of various pharmaceutical compounds, including macrocyclic ghrelin receptor antagonists.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

- Molecular Formula: C₆H₃BrF₂O^[2]
- Molecular Weight: 208.99 g/mol ^[2]
- Exact Mass: 207.93353 Da^[2]
- Description: **6-Bromo-2,3-difluorophenol** is a substituted aromatic compound containing a hydroxyl group, two fluorine atoms, and a bromine atom attached to the benzene ring.^{[2][3]}

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is a combination of predicted values from established spectroscopic software and estimated values based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **6-Bromo-2,3-difluorophenol** (Solvent: CDCl_3 , Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------------------------------|-------------|------------|
| ~ 7.15 | ddd (doublet of doublet of doublets) | 1H | H-4 |
| ~ 6.90 | ddd (doublet of doublet of doublets) | 1H | H-5 |
| ~ 5.50 | s (singlet) | 1H | OH |

Note: The chemical shifts and coupling constants for the aromatic protons (H-4 and H-5) are influenced by the neighboring fluorine and bromine atoms.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **6-Bromo-2,3-difluorophenol** (Solvent: CDCl_3 , Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~ 150.0 (dd) | C-2 (C-F) |
| ~ 145.0 (dd) | C-3 (C-F) |
| ~ 142.0 (d) | C-1 (C-OH) |
| ~ 125.0 (d) | C-5 |
| ~ 118.0 (d) | C-4 |
| ~ 110.0 | C-6 (C-Br) |

Note: Carbons attached to fluorine will exhibit splitting (doublets, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Estimated IR Absorption Bands for **6-Bromo-2,3-difluorophenol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------------|
| 3550 - 3200 | Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |
| 1300 - 1200 | Strong | C-F stretch |
| 1260 - 1000 | Strong | C-O stretch |
| 1100 - 1000 | Medium | C-Br stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Note: The presence of strong intramolecular hydrogen bonding in related difluorophenols can influence the O-H stretching frequency.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **6-Bromo-2,3-difluorophenol**

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 208/210 | High | [M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 129 | Moderate | [M - Br] ⁺ |
| 101 | Moderate | [M - Br - CO] ⁺ |
| 82 | Low | [C ₅ H ₂ F] ⁺ |
| 75 | Low | [C ₆ H ₃] ⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Bromo-2,3-difluorophenol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy

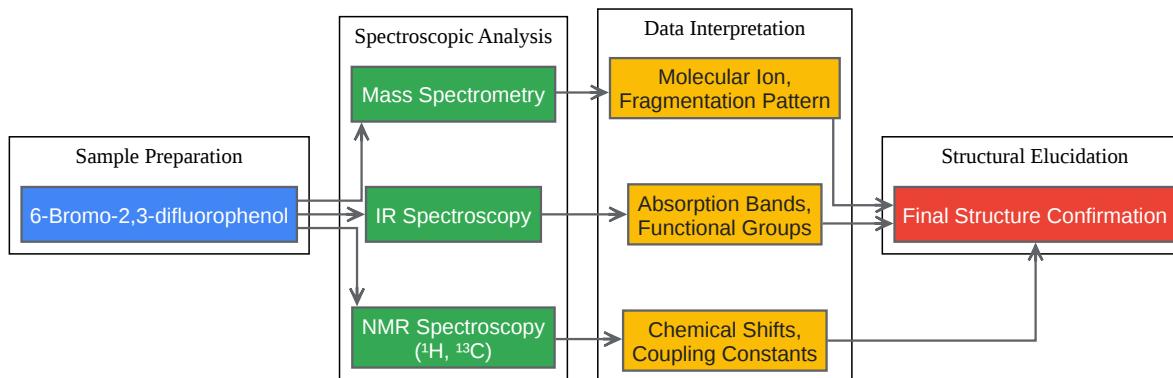
- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty spectrometer or the KBr pellet/salt plates.
- **Sample Spectrum:** Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
- **Ionization:** Ionize the sample using a suitable method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI).
- **Mass Analysis:** The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which helps in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-2,3-difluorophenol**.



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Caption: Workflow for the Spectroscopic Characterization of **6-Bromo-2,3-difluorophenol**.

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